molecular formula C7H5FN2 B8776373 5-Fluoro-4-methylpicolinonitrile

5-Fluoro-4-methylpicolinonitrile

Cat. No. B8776373
M. Wt: 136.13 g/mol
InChI Key: DUIFYTQUDNAJMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09440929B2

Procedure details

A microwave tube was charged with 2-chloro-5-fluoro-4-methylpyridine (5.5 mmol), Zn(CN)2 (16.6 mmol), Pd(PPh3)4 (1.1 mmol) in DMF (20 mL). The mixture was stirred at 150° C. for 5 min in a microwave reactor. The mixture was combined with other crudes obtained following the procedure described above. The resulting mixture was filtered. The filtrate was concentrated under reduced pressure. The residue was diluted with EtOAc, washed (sat. NH4Cl), dried (Na2SO4) and concentrated. The residue was purified by flash column chromatography (SiO2, 5:95 to 15:85 EtOAc/petroleum ether) to yield the desired product.
Quantity
5.5 mmol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
16.6 mmol
Type
catalyst
Reaction Step One
Quantity
1.1 mmol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[C:6]([CH3:8])[C:5]([F:9])=[CH:4][N:3]=1.[CH3:10][N:11](C=O)C>[C-]#N.[C-]#N.[Zn+2].C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[F:9][C:5]1[C:6]([CH3:8])=[CH:7][C:2]([C:10]#[N:11])=[N:3][CH:4]=1 |f:2.3.4,^1:23,25,44,63|

Inputs

Step One
Name
Quantity
5.5 mmol
Type
reactant
Smiles
ClC1=NC=C(C(=C1)C)F
Name
Quantity
20 mL
Type
reactant
Smiles
CN(C)C=O
Name
Quantity
16.6 mmol
Type
catalyst
Smiles
[C-]#N.[C-]#N.[Zn+2]
Name
Quantity
1.1 mmol
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 150° C. for 5 min in a microwave reactor
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
obtained
FILTRATION
Type
FILTRATION
Details
The resulting mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
The residue was diluted with EtOAc
WASH
Type
WASH
Details
washed (sat. NH4Cl)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash column chromatography (SiO2, 5:95 to 15:85 EtOAc/petroleum ether)

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
FC=1C(=CC(=NC1)C#N)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.